2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
Description
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine (IUPAC: 2-(2,3-dihydro-1H-inden-5-yloxy)-4-methylaniline) is a phenylamine derivative featuring a dihydroindenyloxy group linked to a substituted aniline moiety. The compound’s structure comprises a bicyclic 2,3-dihydro-1H-indene core connected via an ether oxygen to a para-methyl-substituted aniline (Figure 1). Its molecular formula is C16H17NO, with a molecular weight of 239.32 g/mol . The methyl group at the 4-position of the phenyl ring introduces electron-donating effects, influencing reactivity and solubility. This compound is of interest in medicinal and materials chemistry due to its modular structure, enabling derivatization for tailored properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-14-6-1-2-7-15(14)17-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAKGDXAYWVCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine typically involves the reaction of 2,3-dihydro-1H-indene with phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The phenylamine group can undergo electrophilic substitution reactions with reagents such as halogens or sulfonyl chlorides, forming halogenated or sulfonylated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or sulfonylated products.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylamine Derivatives with Indenyloxy Groups
Compounds sharing the indenyloxy-phenylamine backbone but differing in substituents on the phenyl ring are critical for structure-activity relationship studies. Key examples include:
Table 1: Comparison of Phenylamine Derivatives
Key Findings :
- Bioactivity: Analogous disubstituted phenylamines in angucyclinone derivatives (e.g., (3,4-dimethyl)phenylamine) demonstrated enhanced Nrf2 transcription activation, suggesting that substituent position and electronic properties critically influence biological activity .
Piperazine Derivatives with Indenyloxy Groups
Piperazine-linked indenyloxy compounds (e.g., and ) exhibit expanded structural complexity, often designed for receptor-targeted applications:
Table 2: Piperazine-Based Analogs
Key Findings :
- Melting Points : Electron-withdrawing substituents (e.g., Cl, CF3) correlate with higher melting points (e.g., 117°C for 21 vs. 54°C for 25), suggesting stronger intermolecular interactions .
- Synthetic Efficiency : Yields range from 43–68%, with methoxy-substituted derivatives (e.g., compound 14: 68% yield) demonstrating higher efficiency than halogenated analogs .
Ethylamine and Piperidine Derivatives
Simpler analogs with ethylamine or piperidine linkers highlight the role of amine group positioning:
Table 3: Ethylamine/Piperidine Analogs
Key Findings :
Cathinone and Azomethine Derivatives
Structurally distinct compounds with shared indenyl groups demonstrate functional diversity:
- Cathinone Derivative: 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () is a psychoactive candidate with a ketone group, highlighting the indenyl moiety’s versatility in drug design .
- Azomethines : Triphenylamine-based azomethines () exhibit optoelectronic properties, with hexyloxy substituents enhancing solubility for solar cell applications .
Biological Activity
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is a compound characterized by its unique structural features, which include an indene moiety linked to a phenylamine group. This structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing biochemical processes such as signal transduction and metabolic pathways. The specific interactions can lead to either inhibition or activation of enzymatic functions, depending on the context of its application.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has shown potential in inhibiting the growth of various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated .
- Antiviral Properties : There is emerging evidence that compounds with similar structures exhibit antiviral activities. While specific data on this compound is limited, it is hypothesized that it may share similar mechanisms with other indene derivatives that have demonstrated efficacy against viral infections .
Case Study 1: Anticancer Potential
In a study examining the effects of related indene compounds on cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and U2OS (osteosarcoma) cells. The IC50 values for these compounds ranged from 0.05 µM to 0.7 µM, indicating potent activity . Although direct studies on this compound are scarce, its structural similarities suggest potential for similar effects.
Case Study 2: Enzyme Modulation
Research into the enzyme modulation capabilities of related compounds has revealed that they can act as inhibitors or activators of key metabolic enzymes. For instance, compounds with similar phenylamine structures have been shown to inhibit kinases involved in cancer progression. This suggests that this compound might also interact with these pathways .
Data Table: Biological Activities Overview
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
